1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-9-20-13-7-6-10(8-14(13)24-9)21-15(23)22-12-5-3-2-4-11(12)16(17,18)19/h2-8H,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCGWPAZPPBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or radical trifluoromethylation reactions.
Urea Formation: The final step involves the reaction of the benzo[d]thiazole derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Amines derived from the reduction of the urea linkage.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzothiazole moiety, which enhances its biological activity. Its molecular formula is , and it exhibits properties conducive to interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds, including 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of urea analogs targeting tumor necrosis factor-alpha converting enzyme (TACE), demonstrating their potential as anticancer agents .
Antimicrobial Properties
The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its action against bacterial cells.
Pesticidal Activity
The structural characteristics of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea suggest potential use as a pesticide. Research into similar compounds has indicated their effectiveness in controlling agricultural pests and diseases. The compound's ability to disrupt the biological processes of pests makes it suitable for integration into pest management systems .
Plant Growth Regulation
In addition to its pesticidal properties, compounds like 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can act as plant growth regulators. They can stimulate growth or enhance resistance to environmental stressors, thereby improving crop yield and resilience.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological role.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in the combination of a 2-methylbenzothiazole and a 2-(trifluoromethyl)phenyl group. Key comparisons with structurally analogous ureas include:
Key Observations :
- Benzothiazole vs. Thiazole/Pyridine : The 2-methylbenzo[d]thiazole in the target compound may confer stronger π-π stacking interactions in kinase binding pockets compared to simpler thiazoles (e.g., 9j) or pyridines (e.g., Sorafenib) .
- Hybrid Pharmacophores : Unlike A-425619, which uses a benzyl linker, the target compound’s direct urea linkage may optimize binding to flat kinase domains .
Physicochemical Properties
Data from analogous compounds suggest trends:
*Predicted based on structural analogs.
Key Observations :
- Yield : The target compound’s synthesis may align with moderate yields (~70–85%), similar to 1f and 9k, depending on coupling efficiency ().
Biological Activity
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 1206994-93-5, is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is , with a molecular weight of 351.3 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities. The specific compound under review has been studied for its potential in several areas:
Antimicrobial Activity
A study on related benzothiazole derivatives showed promising results against various bacterial strains. For instance, compounds with similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida glabrata | Moderate Inhibition |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Jurkat (T-cell leukemia) | < 10 | Apoptosis induction |
| A-431 (epidermoid carcinoma) | < 15 | Cell cycle arrest |
Case Studies
- Antibacterial Efficacy : A series of experiments conducted on similar benzothiazole derivatives demonstrated their ability to inhibit the growth of resistant bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 50 µg/mL .
- Anticancer Studies : In a study evaluating the cytotoxic effects on Jurkat cells, it was observed that the compound significantly reduced cell viability in a dose-dependent manner. This effect was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death .
The biological activity of 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By modulating apoptotic signals and disrupting mitochondrial integrity, these compounds can lead to increased cancer cell death.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
Q & A
Q. Basic
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹ and C-F stretches at 1000–1300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns. High-resolution MS is critical for distinguishing isotopic patterns due to fluorine atoms .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) and CF₃ group splitting .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced
Contradictions may arise from assay variability (e.g., cell line specificity) or structural analogs with subtle modifications. Strategies include:
- Comparative SAR Analysis : Compare activity data of analogs (e.g., replacing CF₃ with Cl or altering substituents on the benzo[d]thiazole). For example, antiproliferative GI₅₀ values range from 16–50 μM depending on substituents .
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability.
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm target specificity (e.g., kinase inhibition vs. receptor modulation) .
What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may require inert atmospheres to prevent hydrolysis .
- Catalyst Screening : Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or DMAP for urea bond formation.
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., benzo[d]thiazole intermediate) and adjust stoichiometry in real-time .
What in silico methods are recommended for predicting the biological targets of this urea derivative?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or receptors (e.g., GPCRs). Focus on urea’s hydrogen-bonding capacity with active-site residues .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., ATP-binding pockets).
- ADMET Prediction : SwissADME or ADMETlab2.0 to assess bioavailability, guided by the compound’s logP (~3.5) and PSA (~75 Ų) .
How does the introduction of fluorine atoms (e.g., trifluoromethyl group) impact the compound’s pharmacokinetic properties?
Q. Advanced
- Metabolic Stability : CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability but potentially reducing solubility. Co-solvents (e.g., PEG 400) or salt formation (e.g., HCl) can mitigate this .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds and van der Waals interactions, improving affinity (e.g., ΔG binding = -9.2 kcal/mol in EGFR simulations) .
What experimental designs are recommended for elucidating the compound’s mechanism of action in anticancer studies?
Q. Advanced
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Kinase Inhibition Assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 μM concentrations .
- In Vivo Validation : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) with dosing regimens (e.g., 50 mg/kg, oral) and monitor tumor volume via caliper measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
